molecular formula C21H23ClN2 B10983226 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole

Cat. No.: B10983226
M. Wt: 338.9 g/mol
InChI Key: QMUUABTZMYZTEN-NTCAYCPXSA-N
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Description

2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction, where hexylmagnesium bromide reacts with the benzimidazole derivative.

    Formation of the Ethenyl Group: This is typically achieved through a Wittig reaction, where a phosphonium ylide reacts with the benzimidazole derivative to form the ethenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Ethyl-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity, while the hexyl group can improve its solubility and bioavailability. The ethenyl group can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-METHYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with a methyl group instead of a hexyl group.

    2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-ETHYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with an ethyl group instead of a hexyl group.

    2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with a propyl group instead of a hexyl group.

Uniqueness

The uniqueness of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The hexyl group, in particular, can significantly affect the compound’s solubility and bioavailability, making it distinct from its shorter-chain analogs.

Properties

Molecular Formula

C21H23ClN2

Molecular Weight

338.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexylbenzimidazole

InChI

InChI=1S/C21H23ClN2/c1-2-3-4-7-16-24-20-9-6-5-8-19(20)23-21(24)15-12-17-10-13-18(22)14-11-17/h5-6,8-15H,2-4,7,16H2,1H3/b15-12+

InChI Key

QMUUABTZMYZTEN-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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